CAY10746

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

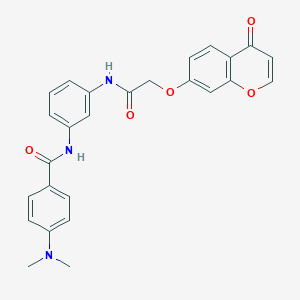

CAY10746 ist ein selektiver Inhibitor der Rho-assoziierten Kinase I (ROCK1) und ROCK2. Es hat sich in verschiedenen wissenschaftlichen Forschungsanwendungen als vielversprechend erwiesen, insbesondere in der Erforschung der diabetischen Retinopathie. Die Verbindung hat die Summenformel C26H23N3O5 und ein Molekulargewicht von 457,5 g/mol .

Vorbereitungsmethoden

Die Synthese von CAY10746 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur wird durch eine Reihe von Kondensationsreaktionen synthetisiert.

Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen eingeführt.

Reinigung: Das Endprodukt wird mit Techniken wie Umkristallisation und Chromatographie gereinigt

Analyse Chemischer Reaktionen

CAY10746 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen werden üblicherweise verwendet, um verschiedene funktionelle Gruppen in die Verbindung einzuführen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Rho-assoziierten Kinasen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von ROCK1 und ROCK2 in verschiedenen zellulären Prozessen zu untersuchen.

Medizin: this compound hat sich als vielversprechend für die Behandlung der diabetischen Retinopathie erwiesen, indem es Retinalneuronen vor Apoptose und oxidativem Stress schützt.

Industrie: Die Verbindung wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf ROCK1 und ROCK2 abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv ROCK1 und ROCK2 hemmt. Die Hemmung dieser Kinasen führt zu einer Abnahme der Phosphorylierung ihrer Zielproteine, wie z. B. MYPT1. Dies führt zur Modulation verschiedener zellulärer Prozesse, einschließlich Zellmigration, Apoptose und Reaktion auf oxidativen Stress .

Wissenschaftliche Forschungsanwendungen

CAY10746 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of Rho-associated kinases.

Biology: The compound is used to investigate the role of ROCK1 and ROCK2 in various cellular processes.

Medicine: this compound has shown potential in the treatment of diabetic retinopathy by protecting retinal neurons from apoptosis and oxidative stress.

Industry: The compound is used in the development of new therapeutic agents targeting ROCK1 and ROCK2

Wirkmechanismus

CAY10746 exerts its effects by selectively inhibiting ROCK1 and ROCK2. The inhibition of these kinases leads to a decrease in the phosphorylation of their target proteins, such as MYPT1. This results in the modulation of various cellular processes, including cell migration, apoptosis, and oxidative stress response .

Vergleich Mit ähnlichen Verbindungen

CAY10746 ist einzigartig in seiner hohen Selektivität für ROCK1 und ROCK2 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:

Belumosudil: Ein oral verfügbarer ROCK2-Inhibitor mit IC50-Werten von 60 nM.

Thiazovivin: Ein ROCK-Inhibitor mit einem IC50-Wert von 0,5 μM.

Hydroxyfasudil-Hydrochlorid: Ein ROCK1/2-Inhibitor mit IC50-Werten von 0,73/0,72 μM

This compound sticht durch seine niedrigeren IC50-Werte für ROCK1 und ROCK2 hervor, was auf eine höhere Potenz und Selektivität hinweist.

Biologische Aktivität

CAY10746, a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK I and ROCK II), has emerged as a significant compound in biomedical research due to its diverse biological activities. This article delves into the mechanisms of action, therapeutic potential, and relevant case studies associated with this compound.

This compound is classified as a 6-hydroxyindole derivative, which is structurally related to synthetic cannabinoids like JWH-200. Its potency as a ROCK inhibitor is highlighted by its IC50 values: approximately 14 nM for ROCK I and 3 nM for ROCK II, demonstrating its selectivity over other kinases, such as protein kinase A (PKA) where the IC50 exceeds 10,000 nM .

This compound primarily exerts its effects by modulating Rho kinase signaling pathways, which are crucial in various cellular processes including smooth muscle contraction, cell migration, and apoptosis. The inhibition of ROCK activity leads to:

- Neuroprotection : this compound has been shown to protect isolated mouse retinal neurons from apoptosis and oxidative stress induced by high glucose levels, making it a candidate for diabetic retinopathy treatment .

- Vasodilation : The compound relaxes vascular smooth muscle, contributing to its potential applications in cardiovascular diseases.

- Inhibition of Cell Migration : Studies indicate that this compound can inhibit migration in human umbilical vein endothelial cells (HUVECs) at concentrations as low as 1 µM .

Therapeutic Applications

The therapeutic implications of this compound are broad, particularly in:

- Diabetic Retinopathy : Its neuroprotective properties against oxidative stress in retinal neurons suggest potential for treating diabetic complications.

- Cardiovascular Diseases : By reducing vascular resistance and promoting vasodilation, it may aid in managing hypertension and other related conditions.

Comparative Analysis with Other Compounds

The following table summarizes the biological activity and selectivity of this compound compared to other known ROCK inhibitors:

| Compound Name | Structure Type | IC50 (ROCK I/II) | Unique Features |

|---|---|---|---|

| This compound | 6-hydroxyindole | 14 nM / 3 nM | Selective for ROCK I/II; neuroprotective effects |

| Y-27632 | Pyridine derivative | Low | Broad-spectrum ROCK inhibitor |

| H-1152 | Indole derivative | Moderate | Selective but less potent than this compound |

| Fasudil | Quinolone derivative | Moderate | Approved for clinical use in Japan |

This compound stands out due to its unique combination of potent ROCK inhibition and neuroprotective properties .

Case Studies and Research Findings

Several studies have explored the effects of this compound in various experimental models:

- Diabetic Retinopathy Model :

- Vascular Smooth Muscle Relaxation :

- Endothelial Cell Migration :

Eigenschaften

IUPAC Name |

4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGDUQVQWLHVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.